(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide

Description

Molecular Structure and Stereochemical Configuration

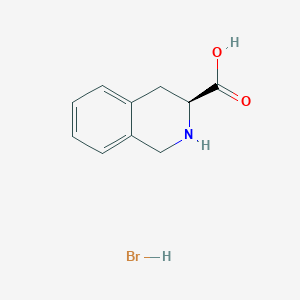

The molecular structure of this compound is characterized by a bicyclic tetrahydroisoquinoline core system bearing a carboxylic acid functionality at the 3-position. The compound possesses the molecular formula C₁₀H₁₁NO₂·HBr, which can also be represented as C₁₀H₁₂BrNO₂ in its salt form, with a molecular weight of 258.11-258.12 g/mol depending on the source precision. The International Union of Pure and Applied Chemistry name for this compound is 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrobromide.

The stereochemical configuration is defined by the S-absolute configuration at the 3-carbon position, where the carboxylic acid group is attached. This specific stereochemistry is crucial for the compound's biological activity and pharmaceutical applications. The tetrahydroisoquinoline scaffold consists of a benzene ring fused to a saturated six-membered nitrogen-containing ring, creating a rigid bicyclic framework that constrains the spatial arrangement of functional groups.

Table 1: Fundamental Molecular Properties

The InChI representation provides unambiguous structural identification: InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1. This notation clearly indicates the presence of both the organic acid component and the hydrogen bromide component in a 1:1 stoichiometric ratio.

Crystallographic Characterization and Hydrogen-Bonding Networks

The crystallographic properties of this compound are significantly influenced by the formation of extensive hydrogen-bonding networks characteristic of organic acid hydrobromide salts. The physical state of the compound is described as an off-white solid, indicating a crystalline structure with specific packing arrangements.

The hydrogen-bonding network in this hydrobromide salt likely involves multiple interaction types. The carboxylic acid group can participate in hydrogen bonding through both its carbonyl oxygen and hydroxyl group, while the protonated nitrogen in the tetrahydroisoquinoline ring system serves as a hydrogen bond donor. The bromide anion acts as a hydrogen bond acceptor, facilitating the formation of ionic interactions that stabilize the crystal lattice.

Hydrogen bromide forms particularly strong hydrogen bonds due to the electronegativity difference and the size of the bromide ion. In aqueous solutions, hydrogen bromide demonstrates exceptional solubility, with concentrations reaching 221 grams per 100 milliliters at 0°C and maintaining high solubility across various temperatures. This property of hydrogen bromide contributes to the enhanced solubility characteristics of the hydrobromide salt form.

The crystalline structure is expected to exhibit extended three-dimensional networks where bromide anions bridge protonated nitrogen centers while simultaneously coordinating with carboxylic acid protons. These interactions create a stable lattice structure that accounts for the compound's solid-state stability and defined melting characteristics.

Solubility, Stability, and Salt Formation Rationale

The transformation of the free carboxylic acid to its hydrobromide salt represents a strategic approach to optimize the compound's physicochemical properties for research and pharmaceutical applications. The salt formation rationale centers on several key advantages that the hydrobromide form provides over the free acid.

Enhanced solubility constitutes the primary driver for hydrobromide salt formation. The ionic nature of the salt significantly improves water solubility compared to the neutral carboxylic acid, facilitating dissolution in aqueous media essential for biological assays and pharmaceutical formulations. This improvement stems from the favorable hydration of both the protonated amine and the bromide anion, creating energetically favorable solvation shells in polar solvents.

Table 2: Stability and Storage Requirements

| Parameter | Specification | Source |

|---|---|---|

| Storage Temperature | 0-8°C | |

| Physical Form | Off-white solid | |

| Stability | Enhanced vs. free acid | |

| Purity Maintenance | ≥95% under proper storage |

The stability profile of the hydrobromide salt demonstrates significant improvements over the free acid form. Storage requirements specify maintenance at 0-8°C to preserve compound integrity. The ionic interactions within the salt structure provide protection against degradation pathways that might affect the free acid, including potential cyclization reactions or oxidative processes that could compromise the carboxylic acid functionality.

Salt formation also improves handling characteristics during synthesis and purification processes. The crystalline nature of the hydrobromide salt facilitates isolation through crystallization techniques, enabling purification to pharmaceutical-grade standards of 95% or higher purity. This crystallization behavior contrasts with potentially oily or amorphous characteristics that might be observed with the free acid under certain conditions.

Comparative Analysis of Free Acid vs. Hydrobromide Salt Forms

The comparative analysis between the free acid and hydrobromide salt forms of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid reveals substantial differences across multiple physicochemical parameters that directly impact the compound's utility in research and pharmaceutical applications.

Molecular weight differences represent the most obvious distinction, with the hydrobromide salt exhibiting an increase of approximately 81 mass units due to the addition of hydrogen bromide (molecular weight of HBr = 80.91 g/mol). This mass difference affects stoichiometric calculations in synthetic procedures and must be considered when designing reactions or formulations.

Solubility characteristics show dramatic improvements in the salt form. While specific solubility data for the free acid is not provided in the available sources, the general principle that organic acid salts exhibit enhanced aqueous solubility compared to their neutral forms is well-established. The hydrobromide salt benefits from the high solubility characteristics of hydrogen bromide, which maintains solubility levels above 190 grams per 100 milliliters across a wide temperature range.

Table 3: Comparative Properties Analysis

| Property | Free Acid Form | Hydrobromide Salt Form |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₂BrNO₂ |

| Approximate MW | ~177 g/mol | 258.11 g/mol |

| Physical State | Variable | Off-white solid |

| Water Solubility | Limited | Enhanced |

| Stability | Moderate | Improved |

| Purification | Challenging | Crystallization-friendly |

Thermal stability differences emerge from the distinct molecular interactions present in each form. The free acid relies primarily on intermolecular hydrogen bonding between carboxylic acid groups, while the salt form benefits from ionic interactions that typically provide greater lattice energy and thermal stability. This enhanced stability translates to improved shelf-life and reduced degradation under normal storage conditions.

The crystalline properties of the hydrobromide salt offer significant advantages for pharmaceutical applications. The well-defined solid form enables consistent particle size distribution, improved flow properties for manufacturing processes, and reproducible dissolution characteristics. These properties are particularly valuable in pharmaceutical development where consistent physical properties directly impact bioavailability and therapeutic efficacy.

From an analytical chemistry perspective, the hydrobromide salt provides advantages in detection and quantification methods. The presence of bromine offers additional analytical handles for techniques such as elemental analysis or mass spectrometry, while the ionic nature facilitates electrochemical detection methods. These analytical advantages make the hydrobromide salt particularly suitable for biochemical studies exploring enzyme activities and metabolic pathways.

Properties

IUPAC Name |

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPYSZVJRRFVQW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190961-15-0 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190961-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Hydrogenation

- The synthesis typically begins with commercially available isoquinoline or its derivatives as the starting material.

- Isoquinoline undergoes catalytic hydrogenation to produce 1,2,3,4-tetrahydroisoquinoline, reducing the aromatic ring to the tetrahydro form.

- Catalysts commonly used include palladium or platinum on carbon under hydrogen atmosphere, with reaction conditions optimized for complete hydrogenation without over-reduction or side reactions.

Chiral Resolution to Obtain the (S)-Enantiomer

- The hydrogenation step yields a racemic mixture of 1,2,3,4-tetrahydroisoquinoline.

- Chiral resolution is performed to isolate the (S)-enantiomer, which is critical for biological activity.

- Resolution methods include:

- Use of chiral acids to form diastereomeric salts, which can be separated by crystallization.

- Chiral chromatography techniques such as simulated moving bed chromatography for industrial scale.

- These methods ensure high enantiomeric excess and purity of the (S)-enantiomer.

Carboxylation to Introduce the Carboxylic Acid Group

- The (S)-1,2,3,4-tetrahydroisoquinoline is carboxylated to introduce the carboxylic acid functionality at the 3-position.

- This is typically achieved by reaction with carbon dioxide under high pressure and elevated temperature conditions.

- The carboxylation step is carefully controlled to avoid side reactions and to maximize yield of the desired acid derivative.

Formation of the Hydrobromide Salt

- The free carboxylic acid is converted into its hydrobromide salt by reaction with hydrobromic acid.

- This salt formation enhances the compound’s solubility and stability, facilitating handling and further applications.

- The hydrobromide salt is typically isolated by crystallization from suitable solvents.

Pictet-Spengler Reaction Approach

- An alternative synthetic route involves the Pictet-Spengler cyclization of phenylalanine derivatives with formaldehyde or paraformaldehyde in the presence of hydrobromic acid.

- This method forms the tetrahydroisoquinoline ring system directly with the carboxylic acid functionality.

- Reaction conditions are typically 50 to 80°C for 0.5 to 36 hours, often completed within 3 to 12 hours.

- The process avoids mutagenic byproducts associated with hydrochloric acid catalysis by using hydrobromic acid instead.

Isolation and Purification

- The product or its salt can be purified by conventional organic chemistry techniques such as filtration, extraction, washing, drying, concentration, recrystallization, and chromatography.

- The free base form can be obtained by treating the hydrobromide salt with organic or inorganic bases (e.g., trialkyl amines, alkali hydroxides) in biphasic solvent systems (water and chlorinated solvents like dichloromethane).

- pH control (8.0–9.0) and temperature (0–10°C) are critical during free base isolation to maintain compound integrity.

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| Starting Material | Isoquinoline or derivatives | Commercially available | Purity affects downstream reactions |

| Hydrogenation | Catalytic hydrogenation to tetrahydroisoquinoline | Pd/C or Pt/C catalyst, H2 atmosphere | Avoid over-reduction |

| Chiral Resolution | Separation of (S)-enantiomer | Chiral acids or chiral chromatography | High enantiomeric excess required |

| Carboxylation | Introduction of carboxylic acid group | CO2 under high pressure and temperature | Controlled to prevent side reactions |

| Salt Formation | Conversion to hydrobromide salt | Reaction with hydrobromic acid | Enhances solubility and stability |

| Alternative Pictet-Spengler | Cyclization of phenylalanine derivative with formaldehyde | 50–80°C, 0.5–36 h, hydrobromic acid catalyst | Avoids mutagenic byproducts from HCl use |

| Purification | Filtration, extraction, recrystallization, chromatography | Standard organic chemistry methods | Critical for pharmaceutical-grade purity |

- The use of hydrobromic acid in the Pictet-Spengler reaction avoids the formation of mutagenic bis(chloromethyl)ether, a problem encountered with hydrochloric acid catalysis.

- Industrial synthesis employs continuous flow reactors and optimized chiral catalysts to improve yield and enantiomeric purity.

- Advanced separation techniques such as simulated moving bed chromatography are used for efficient chiral resolution at scale.

- The free base and salt forms are interconverted under controlled pH and temperature to facilitate downstream synthetic steps or formulation.

The preparation of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is well-established through multiple synthetic routes. The most common approach involves hydrogenation of isoquinoline, chiral resolution, carboxylation, and salt formation. Alternatively, the Pictet-Spengler reaction using hydrobromic acid provides a direct and safer route to the tetrahydroisoquinoline carboxylic acid derivatives. Industrial methods focus on scalability, safety, and purity, employing continuous flow processes and advanced chiral separation techniques. The hydrobromide salt form is preferred for its enhanced solubility and stability, making it valuable for pharmaceutical research and applications.

Scientific Research Applications

Inhibition of Enzymes

One of the primary applications of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is its use as an inhibitor of specific enzymes involved in disease processes.

- Aminopeptidase N/CD13 Inhibitors : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against aminopeptidase N (APN/CD13), which is implicated in tumor progression and metastasis. A study synthesized a series of novel derivatives and evaluated their inhibitory effects, finding that many compounds showed higher activity against APN than matrix metalloproteinase-2 (MMP-2) .

- Histone Deacetylases : Another notable application is as an inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are associated with cancer development. Compounds derived from (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid have shown potent inhibitory effects against HDACs in preliminary biological screenings .

Synthesis and Derivative Development

The synthesis of this compound allows for the creation of various derivatives that enhance its biological activity.

Novel Derivatives

- Tricyclic Compounds : The compound has been utilized in the synthesis of tricyclic derivatives through iminium cation cyclization methods. These derivatives have been evaluated for their biological activities, revealing potential therapeutic benefits .

- Acylated Derivatives : Acylation of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid has led to the development of new compounds with enhanced pharmacological properties. These derivatives are designed to improve bioavailability and target specificity for therapeutic applications .

Therapeutic Potential

The therapeutic potential of this compound extends beyond enzyme inhibition.

Active Agent Delivery Systems

Research has explored the incorporation of this compound into active agent delivery systems aimed at improving the bioavailability and efficacy of therapeutic agents. For example:

- Peptide Conjugates : The compound can be conjugated with peptides to enhance cellular uptake and targeted delivery to specific tissues or tumors . This approach aims to improve the pharmacokinetic profiles of drugs while minimizing side effects.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in clinical and experimental settings.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system.

Comparison with Similar Compounds

Structural Analogs and Isomers

Enantiomers: (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid

- Structural Impact : The (R)-enantiomer adopts distinct conformational preferences in peptides, favoring β-bend and helical structures due to constrained side-chain geometry .

- Functional Differences: Unlike S-THIQ-HBr, the (R)-form lacks reported organocatalytic activity but is utilized in peptide engineering to modulate secondary structures .

Positional Isomers: 1-Carboxylic Acid Derivatives

- (S)-1,2,3,4-Tetrahydro-1-isoquinolinecarboxylic acid (Similarity: 0.94): The shift of the carboxylic acid group from position 3 to 1 reduces conformational rigidity, diminishing its utility in catalysis .

Substituted Derivatives

- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Similarity: 0.96): Methylation at position 2 enhances lipophilicity but reduces solubility, limiting its use in aqueous-phase reactions .

Salt Forms and Physicochemical Properties

Key Observations :

- The hydrochloride salt is preferred in solution-phase reactions due to solubility, whereas the hydrobromide form offers stability in storage .

- Tosylate derivatives facilitate selective protection in peptide chain elongation .

Functionalized Derivatives in Drug Discovery

N-Functionalized Amides/Thioamides

- Organocatalytic Activity: S-THIQ-HBr derivatives like N-benzyl amides show superior aldol reaction catalysis (yields >80%) compared to proline-based catalysts, attributed to enhanced π-π interactions .

- Thioamide Derivatives : Exhibit reduced catalytic efficiency but improved resistance to proteolysis, suggesting utility in stable peptide therapeutics .

Fmoc-Protected Derivatives

- Example : (S)-Fmoc-THIQ (CAS 136030-33-6) is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting group compatibility .

Biological Activity

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a derivative of tetrahydroisoquinoline (THIQ), which is known for its structural diversity and biological relevance. The molecular formula is , with a molecular weight of approximately 260.11 g/mol. The compound exhibits a solid form with a melting point greater than 300 °C and is soluble in various organic solvents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of THIQ derivatives. For instance, a study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated significant antiproliferative activity against colorectal cancer (CRC) in vivo. The compound was administered at doses of 10 and 25 mg/kg for 15 days to DMH-induced CRC rats. Key findings included:

- Histopathological Analysis : M1 treatment showed protective effects against CRC.

- Biochemical Markers : M1 significantly reduced the levels of interleukin-6 (IL-6), a cytokine involved in cancer progression.

- Gene Expression : The compound inhibited the overexpression of oncogenic signaling pathways involving JAK2 and STAT3 .

These findings suggest that this compound may exert its anticancer effects through modulation of inflammatory pathways and oncogenic signaling.

Neuroprotective Effects

Tetrahydroisoquinolines have also been investigated for their neuroprotective properties. Research indicates that certain THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis. Mechanisms may involve:

- Antioxidant Activity : THIQ compounds can scavenge free radicals and reduce oxidative damage in neuronal tissues.

- Modulation of Neurotransmitter Systems : Some derivatives enhance dopamine receptor activity, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : By downregulating pro-inflammatory cytokines such as IL-6.

- Interference with Oncogenic Signaling : Targeting pathways like JAK2/STAT3 that are crucial for cancer cell survival and proliferation.

- Antioxidant Defense : Enhancing cellular defenses against oxidative stress.

Study on Anticancer Activity

A notable study conducted by researchers evaluated the effects of THIQ derivatives on CRC models. The results indicated that M1 not only inhibited tumor growth but also restored metabolic profiles disrupted by cancer progression. This was assessed using NMR-based serum metabolic profiling .

Neuroprotection Research

Another investigation focused on the neuroprotective effects of THIQ compounds in models of neurodegeneration. The study reported that specific derivatives could significantly reduce neuronal cell death induced by oxidative stress .

Data Summary Table

Q & A

What are the established synthetic routes for (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid?

The compound is synthesized via a multi-step process starting from phenylalanine. Key steps include:

- Cyclization : Treatment of phenylalanine with formaldehyde and concentrated HCl under reflux to form 1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride .

- Stereochemical Control : Resolution of enantiomers using chiral auxiliaries or enzymatic methods to isolate the (S)-isomer.

- Salt Formation : Conversion to the hydrobromide salt via neutralization with HBr, followed by recrystallization for purity .

Methodological validation includes HPLC for enantiomeric excess (>98%) and mass spectrometry for molecular confirmation.

How is the stereochemical integrity of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid verified?

Advanced analytical techniques are employed:

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles .

- Circular Dichroism (CD) : Detects Cotton effects at 220–250 nm, characteristic of the (S)-enantiomer’s β-bend conformation .

- Chiral HPLC : Uses columns like Chiralpak® IA with mobile phases containing hexane/isopropanol for baseline separation of enantiomers .

What experimental strategies are used to study the compound’s role in intracellular ion homeostasis?

The compound is applied in cell proliferation assays to monitor K+ dynamics:

- Cell Synchronization : Serum starvation or chemical blockers (e.g., hydroxyurea) to arrest cells in G0/G1.

- K+ Quantification : Atomic absorption spectroscopy measures intracellular K+ per µg cellular protein, normalized to cell count .

- Correlation with Proliferation : Flow cytometry (propidium iodide staining) links K+ levels (e.g., ~250 nmol/mg protein in G1 vs. ~180 nmol/mg in S phase) to cell cycle progression .

- Controls : Include Na+/H+ exchanger inhibitors (e.g., cariporide) to isolate K+-specific effects .

How does this compound serve as a structural motif in ACE inhibitor design?

The (S)-enantiomer is a critical intermediate in quinapril , an ACE inhibitor:

- Prodrug Activation : Ester hydrolysis converts quinapril to the active diacid metabolite, quinaprilat, which inhibits angiotensin-converting enzyme (IC₅₀ = 8.3 nM) .

- Binding Studies : Molecular docking reveals hydrogen bonding between the carboxylic acid group and Zn²+ in the ACE active site.

- In Vivo Validation : Hypertension models (e.g., SHR rats) show dose-dependent blood pressure reduction (ED₅₀ = 0.1 mg/kg) .

What methodologies optimize its use in peptide engineering for stabilizing secondary structures?

The compound’s constrained conformation enhances peptide stability:

- Solid-Phase Synthesis : Incorporation via Fmoc chemistry at positions favoring β-turns (e.g., residues i+1/i+2 in a tetrapeptide) .

- Structural Analysis :

- Functional Assays : Protease resistance (e.g., trypsin) is tested via HPLC to measure degradation half-life improvements (e.g., 2-fold increase vs. linear peptides) .

How are contradictions in ion homeostasis data addressed when using this compound?

Discrepancies in Na+/K+ flux studies arise from enantiomer-specific effects:

- Enantiomer Purity : Ensure >99% (S)-isomer via chiral HPLC to exclude (R)-form interference, which may alter ion channel interactions .

- Buffer Optimization : Use HEPES-based buffers (pH 7.4) to minimize extracellular pH shifts confounding intracellular measurements .

- Statistical Models : Multivariate regression accounts for variables like cell density and passage number in long-term cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.